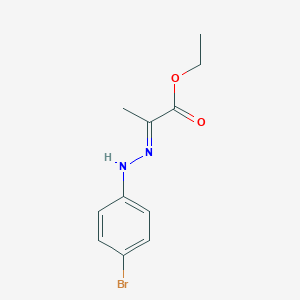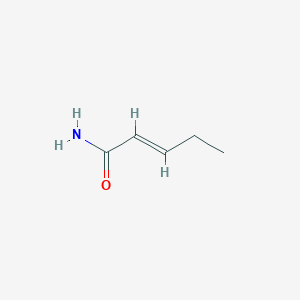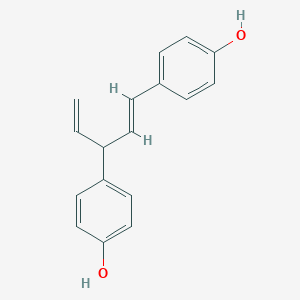
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide, also known as MDL-100,907, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and neuroscience. This compound belongs to the class of benzodioxole derivatives, which have been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide acts as a competitive antagonist of the 5-HT2A receptor, binding to the receptor site and preventing the binding of serotonin. This leads to a decrease in the activity of the receptor, which in turn affects downstream signaling pathways and neurotransmitter release. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide is still being investigated, but it is believed to involve a complex interplay of receptor-ligand interactions and intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the specific experimental conditions and model systems used. In general, it has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, leading to a reduction in serotonin-mediated effects. This has been associated with changes in mood, cognition, and perception, as well as alterations in neuronal activity and synaptic plasticity.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor, as well as its availability and ease of synthesis. However, it also has some limitations, including its potential off-target effects and the need for careful dosing and experimental design to avoid confounding factors.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide and its potential applications in pharmacology and neuroscience. Some of these include:
- Further elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide and its interactions with other receptors and signaling pathways.
- Investigation of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide for conditions such as schizophrenia, depression, and anxiety disorders.
- Development of novel compounds based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide with improved potency, selectivity, and pharmacokinetic properties.
- Exploration of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide as a research tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide involves several steps, starting with the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. This synthesis method has been optimized for high yield and purity, making N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide a readily available compound for research purposes.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has been extensively studied for its potential applications in pharmacology and neuroscience. One of the main areas of research has been its use as a selective antagonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in a range of physiological and behavioral processes, including mood regulation, perception, and cognition.
特性
分子式 |
C14H11Cl2NO4S |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-2-4-14(11(16)6-10)22(18,19)17-7-9-1-3-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
InChIキー |
UWVDCRMNXSWKCL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)

![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)





